molecular formula C15H28N2O3 B1680868 ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate CAS No. 107534-95-2

ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate

Cat. No.: B1680868
CAS No.: 107534-95-2
M. Wt: 284.39 g/mol
InChI Key: DNRHOTFXZPRQBA-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SC 42619 is a tripeptide analogue that inhibits aggregation of, and secretion from, human platelets.

Properties

CAS No.

107534-95-2

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate

InChI

InChI=1S/C15H28N2O3/c1-5-20-15(19)12(4)16-13(10-11(2)3)14(18)17-8-6-7-9-17/h11-13,16H,5-10H2,1-4H3/t12-,13+/m1/s1

InChI Key

DNRHOTFXZPRQBA-OLZOCXBDSA-N

SMILES

CCOC(=O)C(C)NC(CC(C)C)C(=O)N1CCCC1

Isomeric SMILES

CCOC(=O)[C@@H](C)N[C@@H](CC(C)C)C(=O)N1CCCC1

Canonical SMILES

CCOC(=O)C(C)NC(CC(C)C)C(=O)N1CCCC1

Appearance

Solid powder

Key on ui other cas no.

107534-95-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC 42619
SC-42619
SC42619

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate
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ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate
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ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate
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ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate
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ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate
Reactant of Route 6
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ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate

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